molecular formula C13H9Cl3 B14620795 2,4',5-Trichloro-3'-methyl-1,1'-biphenyl CAS No. 59403-62-2

2,4',5-Trichloro-3'-methyl-1,1'-biphenyl

Cat. No.: B14620795
CAS No.: 59403-62-2
M. Wt: 271.6 g/mol
InChI Key: UWMMHFVWBNDGSI-UHFFFAOYSA-N
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Description

2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H9Cl3. It is a derivative of biphenyl, where three chlorine atoms and one methyl group are substituted at specific positions on the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of 3’-methyl-1,1’-biphenyl. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as the use of chlorinating agents like sulfuryl chloride or thionyl chloride. These methods can offer better control over the reaction conditions and yield higher purity products. The process typically involves multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce less chlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives .

Scientific Research Applications

2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and other metabolites that may cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect its interaction with enzymes and receptors, making it a valuable compound for studying the effects of structural variations on the behavior of chlorinated biphenyls .

Properties

CAS No.

59403-62-2

Molecular Formula

C13H9Cl3

Molecular Weight

271.6 g/mol

IUPAC Name

1,4-dichloro-2-(4-chloro-3-methylphenyl)benzene

InChI

InChI=1S/C13H9Cl3/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7H,1H3

InChI Key

UWMMHFVWBNDGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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